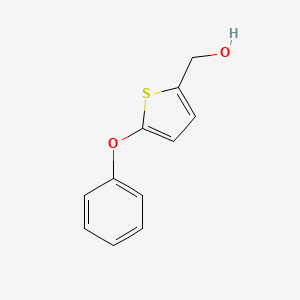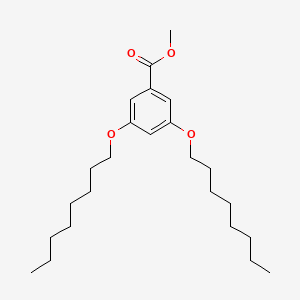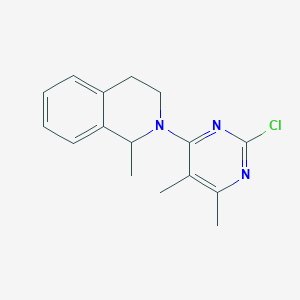
2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions. One common approach is the functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives. The process often includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of multicomponent reactions and CDC strategies can be adapted for larger-scale production, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
科学研究应用
2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives, including this compound, are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, the compound can exert its biological effects, such as anticancer activity .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline scaffold and exhibit similar biological activities.
Other pyrimidine derivatives: Compounds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine also possess pyrimidine rings and show comparable biological properties
Uniqueness
2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dimethyl, chloro, and tetrahydroisoquinoline groups in the pyrimidine ring makes it a valuable compound for various research applications.
属性
分子式 |
C16H18ClN3 |
|---|---|
分子量 |
287.79 g/mol |
IUPAC 名称 |
2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H18ClN3/c1-10-11(2)18-16(17)19-15(10)20-9-8-13-6-4-5-7-14(13)12(20)3/h4-7,12H,8-9H2,1-3H3 |
InChI 键 |
SCFDZWASOUFVBE-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
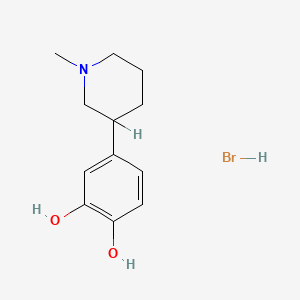
![[1-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B8435483.png)
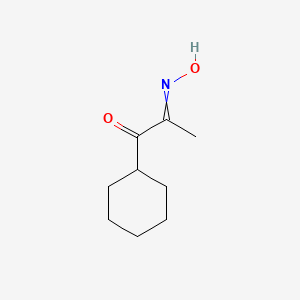
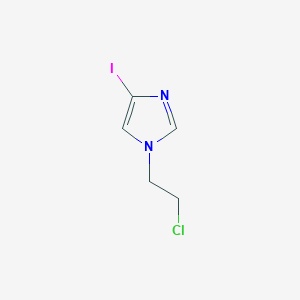
![N-[4-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethyl-phenyl]-3,3-dimethyl butanamide](/img/structure/B8435512.png)
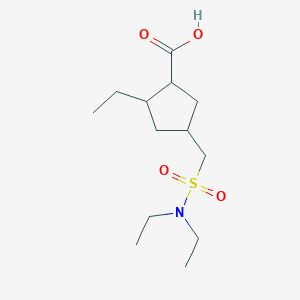
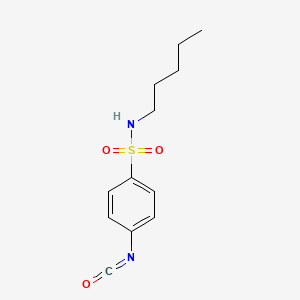
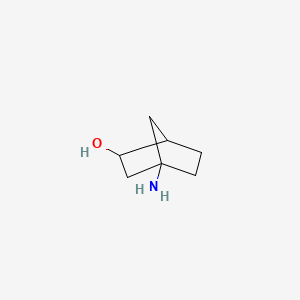
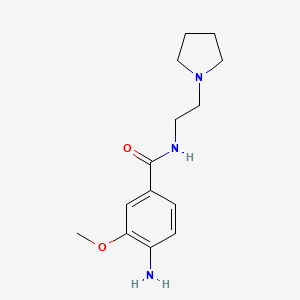
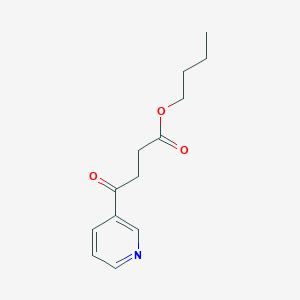
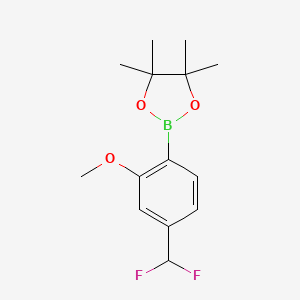
![2-[p-Chlorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B8435558.png)
